molecular formula C10H13BrO B1403182 2-(3-Bromo-4-methylphenyl)propan-2-ol CAS No. 40180-81-2

2-(3-Bromo-4-methylphenyl)propan-2-ol

Cat. No. B1403182
CAS RN: 40180-81-2
M. Wt: 229.11 g/mol
InChI Key: NNVVBVHTYORBLL-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)propan-2-ol, also known as bromo-4-methylphenyl-2-propanol (BMPP), is an organic compound that belongs to the class of phenylpropane derivatives. It is a colorless liquid with a pleasant odor, and is widely used in the synthesis of various organic compounds. BMPP is also a versatile reagent in the synthesis of many compounds, such as hormones, drugs, and other pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. This study included the synthesis of compounds related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, highlighting its relevance in developing antimicrobial substances (Doraswamy & Ramana, 2013).

Potential Intravenous Anesthetics

Stenlake, Patrick, and Sneader (1989) discussed the synthesis of ring-substituted arylpropanonamines and their quaternary salts, investigating their potential as intravenous anesthetics. This research is significant for understanding the medical applications of compounds structurally similar to 2-(3-Bromo-4-methylphenyl)propan-2-ol (Stenlake, Patrick, & Sneader, 1989).

Flavorings in Animal Feed

Westendorf (2012) analyzed the safety and efficacy of various aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters, including those related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, for use as flavorings in animal feed. This study provides insights into the broader applications of these compounds in animal nutrition (Westendorf, 2012).

Cyclisation Studies

Goosen, McCleland, and Rinaldi (1993) conducted a study on the cyclisation of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates, offering a comparative perspective on the chemical behaviors of related compounds (Goosen, McCleland, & Rinaldi, 1993).

Polymer Synthesis

Shih et al. (2018) explored the ipso-arylation polymerization as a method to synthesize π-conjugated polymers, using derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. This research is crucial for understanding the compound's role in advanced material science (Shih et al., 2018).

X-ray Structures and Computational Studies

Nycz, Małecki, Zawiazalec, and Paździorek (2011) presented X-ray structures and computational studies of several cathinones, including derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. Their work contributes to the understanding of the molecular structure and properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

properties

IUPAC Name

2-(3-bromo-4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVVBVHTYORBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methylphenyl)propan-2-ol

Synthesis routes and methods

Procedure details

To a round bottom flask, Methyl 3-bromo-4-methylbenzoate (25 g, 109 mmol) was added under nitrogen, dissolved in THF (110 mL), and cooled to −78° C. 3M methylmagnesium bromide (85 ml, 251 mmol) was added slowly to the cooled solution and allowed to stir for 30 minutes. The reaction was warmed to room temperature for 30 minutes until complete conversion over starting material. The solution was diluted with ethyl acetate and sodium bicarbonate. Extracted (3×) with ethyl acetate, and washed the combined organic layers with brine, dried over sodium sulfate, filtered, and concentrated to afford the desired 2-(3-bromo-4-methylphenyl)propan-2-ol (3-1). MS (M+H)+: observed=211.0/213.0, calculated=211.1/213.1.
Quantity
25 g
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reactant
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85 mL
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110 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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